molecular formula C20H20N2O3 B1246209 11-Aminoacronycine

11-Aminoacronycine

Cat. No.: B1246209
M. Wt: 336.4 g/mol
InChI Key: NDELBHYMDZKGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Its synthesis involves the condensation of 2-chloro-3-nitrobenzoic acid with chromene derivatives, followed by trifluoroacetic anhydride-mediated cyclization to form the acridone core. Subsequent N-methylation and reduction yield 11-aminoacronycine . Structurally, it features a methoxy-substituted acridone scaffold, which is critical for its bioactivity. While its exact biological targets remain under investigation, acridone derivatives are historically associated with anticancer and antimicrobial properties.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

11-amino-6-methoxy-3,3,12-trimethylpyrano[2,3-c]acridin-7-one

InChI

InChI=1S/C20H20N2O3/c1-20(2)9-8-11-14(25-20)10-15(24-4)16-18(11)22(3)17-12(19(16)23)6-5-7-13(17)21/h5-10H,21H2,1-4H3

InChI Key

NDELBHYMDZKGTP-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C4=C(N3C)C(=CC=C4)N)C

Synonyms

11-aminoacronycine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

11-Amino-6-demethoxyacronycine

This analog lacks the methoxy group at position 6 of the acridone core.

Aminoindane Derivatives (e.g., 2-Aminoindane HCl)

Aminoindanes, such as 2-aminoindane hydrochloride, share an amino-substituted aromatic core but lack the fused tricyclic acridone system. These compounds exhibit non-narcotic analgesic properties, as demonstrated by Witkin et al. (1961), via mechanisms distinct from acridones . The planar acridone structure of 11-aminoacronycine may facilitate intercalation into DNA or enzyme inhibition, unlike the smaller, more flexible aminoindanes.

Table 2: Pharmacological Contrast with Aminoindanes
Property 11-Aminoacronycine 2-Aminoindane HCl
Core Structure Tricyclic acridone Bicyclic indane
Key Substituent Methoxy group Amino group
Primary Activity Anticellular Analgesic
Molecular Target DNA/enzymes (hypothesized) Neuromodulatory receptors
Reference

Mechanistic and Conformational Insights

The methoxy group in 11-aminoacronycine likely enhances lipophilicity and π-π stacking interactions with biological targets, a feature absent in its demethoxy analog. Kier (1973) emphasized that molecular conformation directly influences bioactivity; the rigid acridone scaffold of 11-aminoacronycine may favor stable binding to planar targets like DNA or topoisomerases compared to flexible aminoindanes .

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